

Application Notes and Protocols for (Rac)-SCH 563705 In Vitro Assays

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Compound of Interest		
Compound Name:	(Rac)-SCH 563705	
Cat. No.:	B1680915	Get Quote

These application notes provide detailed protocols for the in vitro evaluation of **(Rac)-SCH 563705**, a potential inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). The protocols are intended for researchers, scientists, and drug development professionals.

ACAT is a critical enzyme in cellular cholesterol metabolism, responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. Dysregulation of ACAT activity is implicated in various diseases, including atherosclerosis and Alzheimer's disease. ACAT exists in two isoforms, ACAT1 and ACAT2, with distinct tissue distributions and physiological roles. ACAT1 is found ubiquitously, while ACAT2 is primarily located in the liver and intestines.[1]

The following protocols describe common in vitro methods to assess the inhibitory activity of compounds like **(Rac)-SCH 563705** against ACAT.

Data Presentation

Table 1: Representative IC50 Values for ACAT Inhibitors



Compound	Target	Assay System	IC50 (nM)	Reference
DuP 128	ACAT	Rat hepatic microsomes	10	[2]
T-2591	ACAT	Rabbit intestine microsomes	260	[3]
T-2591	ACAT	Rabbit liver microsomes	4600	[3]
T-2591	ACAT	Rabbit aorta microsomes	4100	[3]
T-2591	ACAT	J774 A.1 macrophages	67	[3]
CI-976	ACAT	J774 A.1 macrophages	4100	[3]

Experimental Protocols Cell-Free ACAT Inhibition Assay using Radiolabeled Substrate

This protocol outlines a method to determine the inhibitory activity of a compound on ACAT in a cell-free system using microsomal fractions and a radiolabeled substrate.[1][4]

Materials:

- Microsomal fractions from cells or tissues expressing ACAT
- [14C]Oleoyl-CoA (radiolabeled substrate)
- Unlabeled cholesterol
- Bovine serum albumin (BSA)
- Assay buffer (e.g., potassium phosphate buffer, pH 7.4)



- (Rac)-SCH 563705 (test compound) dissolved in DMSO
- DMSO (vehicle control)
- Organic solvents for lipid extraction (e.g., chloroform:methanol)
- Thin-layer chromatography (TLC) plates
- · Scintillation counter and fluid

Procedure:

- Enzyme Preparation: Prepare microsomal fractions from a suitable source (e.g., cultured cells or tissues known to express ACAT). Determine the protein concentration of the microsomal preparation.
- Reaction Mixture Preparation: In a microcentrifuge tube, combine the assay buffer, a
 determined amount of microsomal protein, BSA, and unlabeled cholesterol.
- Inhibitor Addition: Add (Rac)-SCH 563705 at various concentrations to the reaction tubes.
 Include a vehicle control with DMSO alone.
- Pre-incubation: Pre-incubate the enzyme with the inhibitor for 15-30 minutes at 37°C.
- Reaction Initiation: Initiate the reaction by adding [14C]Oleoyl-CoA.
- Incubation: Incubate the reaction mixture at 37°C for a specified time.
- Reaction Termination: Stop the reaction by adding a chloroform:methanol mixture.
- Lipid Extraction: Extract the lipids from the reaction mixture.
- TLC Separation: Separate the cholesteryl esters from free cholesterol and other lipids using TLC.
- Radioactivity Measurement: Scrape the area of the TLC plate corresponding to the cholesteryl ester spot into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.



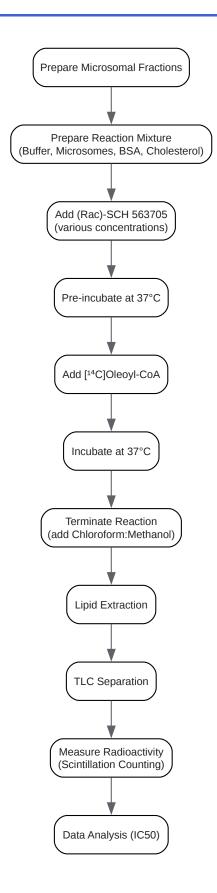




Data Analysis: Calculate the percentage of inhibition for each concentration of (Rac)-SCH
 563705 relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Workflow Diagram:





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Caption: Workflow for the cell-free ACAT inhibition assay.



Cell-Based Fluorescence Assay for ACAT Inhibition

This protocol describes a cell-based assay using a fluorescent cholesterol analog to measure ACAT activity and its inhibition in intact cells.[5][6][7]

Materials:

- AC29 cells (or other suitable cell line with low endogenous ACAT activity)
- AC29 cells stably transfected with ACAT1 or ACAT2
- Cell culture medium (e.g., Ham's F-12 medium with supplements)
- NBD-cholesterol (fluorescent cholesterol analog)
- (Rac)-SCH 563705 (test compound)
- Positive control inhibitor (e.g., CP-113,818)
- 96-well culture plates
- Fluorescence microplate reader (Excitation: 488 nm, Emission: 540 nm)

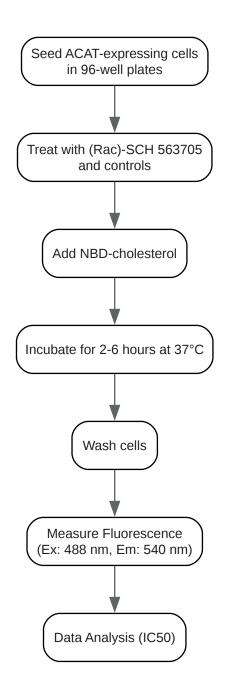
Procedure:

- Cell Seeding: Seed the ACAT-expressing and parental AC29 cells into 96-well plates and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of (Rac)-SCH 563705.
 Include a vehicle control (DMSO) and a positive control inhibitor.
- Substrate Addition: Add NBD-cholesterol to each well at a final concentration of 1 μg/mL.
- Incubation: Incubate the plates for 2-6 hours at 37°C in a CO2 incubator.
- Cell Washing: After incubation, wash the cells to remove excess NBD-cholesterol.
- Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader.



 Data Analysis: Determine the background fluorescence from cells treated with a known ACAT inhibitor or from the parental AC29 cells. Subtract the background from all measurements. Calculate the percentage of inhibition for each concentration of (Rac)-SCH 563705 and determine the IC50 value.

Workflow Diagram:



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Caption: Workflow for the cell-based fluorescent ACAT assay.



Cholesterol Oxidase-Based Assay for Total ACAT Inhibition

This protocol is used to determine the overall inhibition of ACAT activity by measuring the levels of cellular cholesteryl esters.[8]

Materials:

- HepG2 cells (or other suitable cell line)
- 6-well plates
- Cell culture medium
- Cholesterol
- (Rac)-SCH 563705 (test compound)
- Positive control inhibitors (e.g., K604 and Pyripyropene A)
- · Reagents for Folch lipid extraction
- Cholesterol assay kit (e.g., Amplex Red Cholesterol Assay Kit)

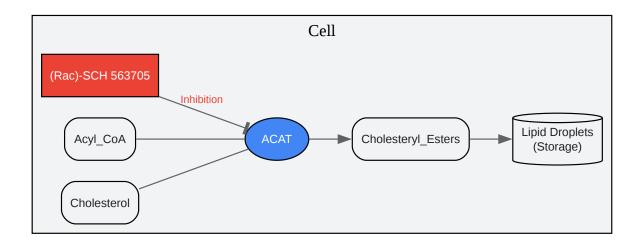
Procedure:

- Cell Culture: Culture HepG2 cells in 6-well plates until they reach the desired confluency.
- Treatment: Treat the cells with cholesterol (e.g., 10 μg/mL) and various concentrations of (Rac)-SCH 563705 for 6 hours. Include negative (DMSO) and positive control groups.
- Lipid Extraction: Extract total lipids from the cells using the Folch method.
- Cholesteryl Ester Measurement: Quantify the amount of cholesteryl esters using a cholesterol oxidase-based assay kit.
- Data Analysis: Calculate the percentage of ACAT inhibition based on the reduction in cholesteryl ester levels in the treated cells compared to the controls. The inhibition



percentage is calculated using the formula: Inhibition $\% = (SENI - SESC) / (SENI - SETI) \times 100\%$ where SENI is the cholesteryl ester level in the negative control, SESC is the level in the sample, and SETI is the level in the positive control.[8]

Signaling Pathway Diagram:



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Caption: Inhibition of ACAT by (Rac)-SCH 563705.

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